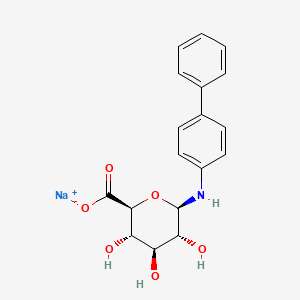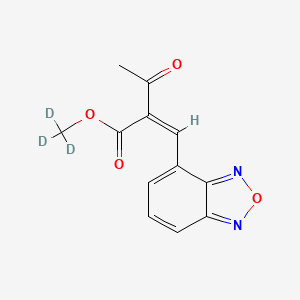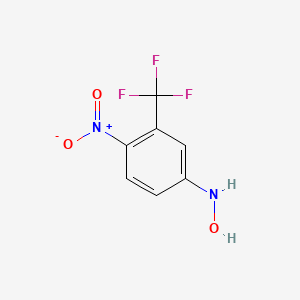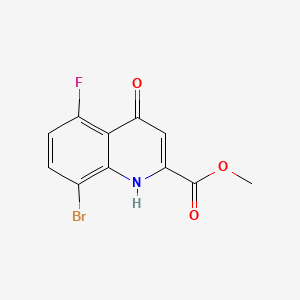
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Quinolines are heterocyclic aromatic compounds that have diverse applications in chemistry, biology, and medicine.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: is a chemical compound with a complex structure that combines a quinoline ring system with various functional groups.
Méthodes De Préparation
- The synthetic routes for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate can vary, but one common approach involves the Fischer indole synthesis.
- In this method, cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound, which can then be further modified to obtain This compound .
Analyse Des Réactions Chimiques
- Some common reactions include oxidation, reduction, and substitution reactions.
- Reagents and conditions used in these reactions depend on the specific transformation desired.
- Major products formed from these reactions may include derivatives of quinolines or other related compounds.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: can undergo various chemical reactions due to its functional groups.
Applications De Recherche Scientifique
- In particular, indole compounds exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects .
- The specific applications of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate may include drug development, agrochemicals, and materials science.
Indole derivatives: , including quinolines, have diverse biological and clinical applications.
Mécanisme D'action
- The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
- indole derivatives often interact with specific molecular targets or pathways within cells.
- These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct information on similar compounds to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate , it’s essential to compare its properties and applications with other indole derivatives.
- Researchers often study related compounds to understand their unique features and potential advantages.
Propriétés
IUPAC Name |
methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCVZLBQUCUVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674821 |
Source


|
| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-48-6 |
Source


|
| Record name | Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
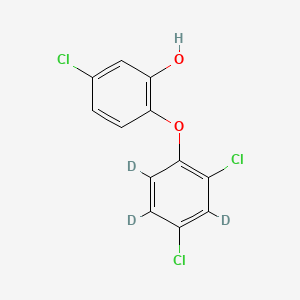
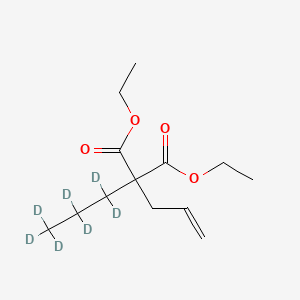

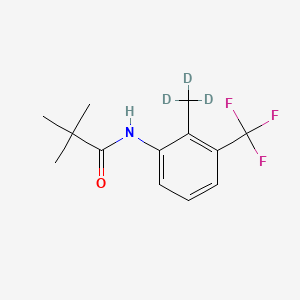
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
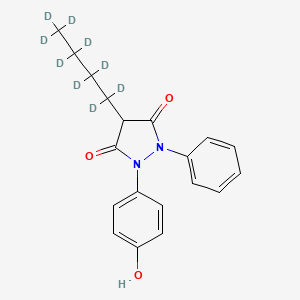
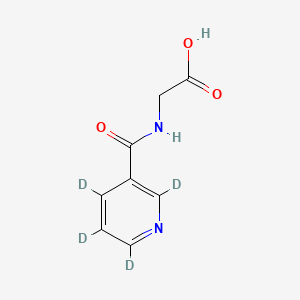
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

